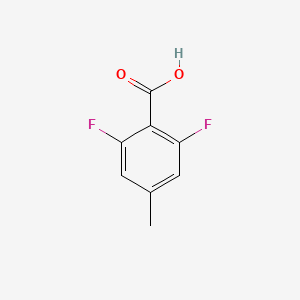

2,6-Difluoro-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHGGEJETYWOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695171 | |

| Record name | 2,6-Difluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201597-23-0 | |

| Record name | 2,6-Difluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

| Property | Value | Source |

| Chemical Name | 2,6-Difluoro-4-methylbenzoic acid | N/A |

| CAS Number | 1201597-23-0 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)F)C(=O)O)F | N/A |

| InChI Key | NSHGGEJETYWOKY-UHFFFAOYSA-N | |

| Physical Form | Solid |

I. Thermal Properties

Melting Point

The melting point is a critical physical property that provides information about the purity and thermal stability of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.

Expected Properties: While the exact melting point of this compound is not reported in the searched literature, we can estimate a likely range based on structurally similar compounds. For instance, 2,6-Difluorobenzoic acid has a reported melting point of 157-161 °C. The addition of a methyl group at the para position may slightly alter this value.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the expected melting point (e.g., 200 °C).

-

-

Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.

Diagram: DSC Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound using DSC.

Boiling Point

Due to its carboxylic acid functionality and relatively high molecular weight, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation. Computational estimation methods can also provide a theoretical boiling point.

II. Solubility Profile

The solubility of a compound in various solvents is a fundamental property that dictates its application in different chemical processes, including reaction conditions, purification, and formulation.

Expected Solubility: Based on its chemical structure, this compound is expected to be:

-

Sparingly soluble in water: The carboxylic acid group can form hydrogen bonds with water, but the aromatic ring and methyl group are hydrophobic.

-

Soluble in polar organic solvents: Such as alcohols (methanol, ethanol), ketones (acetone), and ethers (diethyl ether, THF), due to the polarity of the carboxylic acid group.

-

Soluble in some non-polar organic solvents: Depending on the specific solvent.

Experimental Protocol: Determination of Aqueous and Organic Solubility

Methodology (Shake-Flask Method):

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Measure the concentration of the diluted solution.

-

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

III. Acidity (pKa)

The pKa is a measure of the acidity of a compound. The two electron-withdrawing fluorine atoms ortho to the carboxylic acid group are expected to significantly increase the acidity of this compound compared to benzoic acid (pKa ≈ 4.2) and 4-methylbenzoic acid (pKa ≈ 4.37).

Experimental Protocol: Determination of pKa by Potentiometric Titration

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

-

Titration:

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Diagram: Potentiometric Titration for pKa Determination

Caption: Logical workflow for determining the pKa of this compound via potentiometric titration.

IV. Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and signals for the two aromatic protons. The chemical shift of the methyl protons will likely be in the range of 2.3-2.5 ppm. The aromatic protons will appear as a singlet or a narrow multiplet, with a chemical shift influenced by the fluorine and carboxylic acid groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the aromatic region (110-160 ppm), with the carbons directly attached to the fluorine atoms showing characteristic C-F coupling. The methyl carbon will appear at an upfield chemical shift (around 20 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, with its chemical shift providing information about the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹.

-

C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (172.13 m/z) is expected in the mass spectrum.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (·OH) to give [M-17]⁺ and the loss of a carboxyl group (·COOH) to give [M-45]⁺. The presence of the fluorinated aromatic ring will also influence the fragmentation pattern.

V. Safety and Handling

Based on the available safety data, this compound should be handled with care. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a framework for understanding and determining the key physical properties of this compound. While specific experimental data for this compound is limited in publicly accessible literature, the provided protocols offer robust methodologies for its characterization. The unique structural features of this molecule, particularly the ortho-difluoro substitution, make it a compound of interest for further investigation in various scientific disciplines. The experimental determination of its physical properties will be crucial for unlocking its full potential in drug discovery and materials science applications.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,6-Difluoro-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the carboxylic acid group, combined with a para-methyl group, imparts unique physicochemical properties to the molecule. These properties, including altered acidity, lipophilicity, and metabolic stability, make it a valuable building block in the design of novel therapeutic agents and functional materials.[1][2][3] This in-depth technical guide will provide a comprehensive analysis of the chemical structure and bonding of this compound, supported by spectroscopic data and established synthesis protocols. Understanding these fundamental aspects is crucial for leveraging its potential in drug discovery and development.

Chemical Structure and Bonding

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a carboxylic acid group. The IUPAC name for this compound is this compound, and its chemical formula is C₈H₆F₂O₂.

Molecular Geometry

A key feature of the molecular geometry of this compound is the steric hindrance imposed by the two ortho-fluorine atoms on the carboxylic acid group. This steric strain forces the carboxyl group to be twisted out of the plane of the benzene ring. In the closely related compound, 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group has been determined by X-ray crystallography to be 33.70 (14)°.[4][5] A similar non-planar conformation is expected for this compound. This out-of-plane orientation has significant implications for the molecule's intermolecular interactions and its ability to bind to biological targets.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Intermolecular and Intramolecular Bonding

In the solid state, this compound, like many carboxylic acids, is expected to form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. In these dimers, a pair of O—H⋯O hydrogen bonds create a characteristic R²₂(8) ring motif.[4][5]

Furthermore, the presence of fluorine atoms introduces the possibility of other non-covalent interactions, such as C—H⋯F hydrogen bonds, which can link the dimers into larger supramolecular assemblies.[4][5] While intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic proton is a possibility, studies on similar compounds suggest that the intermolecular dimerization is the more dominant interaction in the crystalline state.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons (around 2.3 ppm), a singlet for the two equivalent aromatic protons (around 7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton (typically above 10 ppm). The chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments in the molecule. The carboxyl carbon will appear significantly downfield (around 165-175 ppm). The aromatic carbons will have distinct chemical shifts due to the substitution pattern. The carbon attached to the methyl group will be upfield (around 20 ppm). The carbons attached to the fluorine atoms will show characteristic C-F coupling. For instance, in 4-methylbenzoic acid, the carboxyl carbon appears at 167.80 ppm, and the methyl carbon at 21.55 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration will be observed around 1700 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the hydroxyl group, the carboxyl group, and potentially cleavage of the aromatic ring. Common fragments would include ions corresponding to the loss of H₂O, CO, and COOH.[7][8][9]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of a substituted toluene derivative followed by carboxylation.

Synthetic Protocol

A general procedure for the synthesis is as follows:

-

Starting Material: 3,5-Difluorotoluene is used as the starting material.

-

Lithiation: The starting material is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The lithium atom directs to one of the ortho positions relative to the fluorine atoms due to the directing effect of the fluorine.

-

Carboxylation: The resulting lithiated intermediate is then quenched by pouring it over solid carbon dioxide (dry ice).

-

Workup: The reaction mixture is allowed to warm to room temperature, and then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the desired this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.[10]

Below is a workflow diagram illustrating the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. The 2,6-difluoro substitution pattern is particularly effective in this regard.

Role of Fluorine in Medicinal Chemistry

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, thus increasing the metabolic stability and half-life of a drug.[1][2][11]

-

Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body, leading to enhanced bioavailability.[1][2][11]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.[1][2][11]

-

Conformational Control: The steric bulk of the ortho-fluorine atoms can lock the molecule into a specific conformation that is optimal for binding to a target.[12]

Derivatives of 2,6-difluorobenzoic acid have been investigated as inhibitors of various enzymes and as components of potent antibacterial agents.[12][13] The this compound moiety serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a molecule with a unique and well-defined chemical structure that dictates its physical and chemical properties. The steric and electronic effects of the two ortho-fluorine atoms are paramount, leading to a non-planar conformation and influencing its intermolecular interactions. Its synthesis is readily achievable through established organometallic routes. The strategic incorporation of the 2,6-difluoro-4-methylphenyl moiety into larger molecules is a valuable strategy in drug discovery, offering a means to enhance metabolic stability, bioavailability, and target affinity. A thorough understanding of its structure, bonding, and reactivity is fundamental for its effective application in the development of new and improved pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. whitman.edu [whitman.edu]

- 9. pharmacy180.com [pharmacy180.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-4-methylbenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2,6-Difluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical and materials science. A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm purity. This document will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into its molecular structure and behavior.

Introduction: The Structural Significance of this compound

This compound possesses a unique substitution pattern on the benzene ring that imparts specific chemical and physical properties. The electron-withdrawing nature of the two fluorine atoms flanking the carboxylic acid group significantly influences the acidity of the carboxyl proton and the electron density of the aromatic ring. The methyl group at the para position introduces a site for potential metabolic activity and alters the molecule's lipophilicity. Accurate spectroscopic characterization is therefore not merely a routine analysis but a critical step in harnessing the potential of this molecule in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is the most powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol for acquiring NMR data for a solid sample like this compound is crucial for reproducibility.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton's tendency to exchange with residual water, which can be observed.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrumental Parameters (General Guidance for a 400 MHz Spectrometer):

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of -2 to 12 ppm is typically adequate.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. A spectral width of 0 to 200 ppm is standard. Proton decoupling is typically used to simplify the spectrum.

-

¹⁹F NMR: This is a highly sensitive nucleus. A spectral width appropriate for aromatic fluorine compounds should be used, and referencing is typically done relative to an external standard like CFCl₃.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methyl protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic (-CH) | 6.8 - 7.2 | Triplet (due to coupling with adjacent ¹⁹F) | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Interpretation:

-

The carboxylic acid proton is highly deshielded and appears as a broad singlet at a downfield chemical shift, often above 10 ppm. Its broadness is a result of hydrogen bonding and potential exchange with trace amounts of water in the solvent.

-

The two aromatic protons are chemically equivalent and are expected to appear as a triplet. This is due to coupling with the two adjacent fluorine atoms (a triplet arises from coupling to two equivalent I=1/2 nuclei).

-

The methyl protons are in a distinct chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, six distinct carbon signals are expected.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Coupling |

| Carboxylic Acid (-C OOH) | 165 - 175 | Singlet |

| C -F | 160 - 165 | Doublet (large ¹JCF) |

| C -CH₃ | 140 - 145 | Triplet (³JCF) |

| C -COOH | 110 - 115 | Triplet (²JCF) |

| Aromatic -C H | 115 - 120 | Doublet of triplets (²JCF and ⁴JCF) |

| Methyl (-C H₃) | ~20 | Singlet |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.

-

The carbons directly bonded to fluorine (C -F) will show a large one-bond coupling constant (¹JCF), resulting in a doublet.

-

The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine atoms, leading to more complex splitting patterns (triplets or doublet of triplets).

-

The methyl carbon will appear as a singlet at the upfield end of the spectrum.

¹⁹F NMR Spectroscopy: A Direct View of the Fluorine Atoms

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms.

| Fluorine | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |

| Aromatic (-F) | -110 to -120 | Singlet (proton-decoupled) |

Interpretation:

-

The chemical shift of the fluorine signal is characteristic of fluorine atoms attached to an aromatic ring. In a proton-decoupled spectrum, this will appear as a singlet. In a proton-coupled spectrum, it would be a triplet due to coupling with the two adjacent aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted benzene ring.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty crystal.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Methyl) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

Interpretation:

-

The most characteristic feature is the very broad O-H stretch of the carboxylic acid, which is a result of extensive hydrogen bonding in the solid state.

-

The strong, sharp C=O stretch is also a key diagnostic peak for the carboxylic acid functionality.

-

The presence of aromatic C=C stretching bands confirms the benzene ring.

-

A strong absorption in the C-F stretching region provides evidence for the fluorine substituents.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI):

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of this compound (C₈H₆F₂O₂), which is approximately 172.13 g/mol .

Key Expected Fragments:

| m/z | Fragment | Loss |

| 172 | [C₈H₆F₂O₂]⁺ | Molecular Ion (M⁺) |

| 155 | [C₈H₅F₂O]⁺ | Loss of -OH (M-17) |

| 127 | [C₇H₅F₂]⁺ | Loss of -COOH (M-45) |

Interpretation:

-

The molecular ion peak is crucial for confirming the molecular weight.

-

A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH) , leading to a peak at M-17.

-

Another significant fragmentation is the loss of the entire carboxyl group (-COOH) as a radical, resulting in a peak at M-45.

Data Visualization and Workflow

To provide a clear, at-a-glance summary and illustrate the logical flow of spectroscopic analysis, the following diagrams are presented.

Solubility of 2,6-Difluoro-4-methylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-4-methylbenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property, profoundly influencing process chemistry, formulation development, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. Recognizing that extensive experimental data for this specific compound is not widely published, this document serves as both a theoretical treatise and a practical handbook. It delves into the molecular structure's influence on solubility, explores predictive modeling for initial solvent screening, and provides a detailed, field-proven experimental protocol for accurate equilibrium solubility determination. This integrated approach is designed to empower researchers to generate reliable solubility data, enabling informed decisions in crystallization, purification, and formulation design.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. As with any API, understanding its solubility profile is a critical first step in the development lifecycle.[1] Inadequate solubility can lead to significant challenges, including poor absorption, low bioavailability, and difficulties in creating stable and effective dosage forms.[2]

This guide addresses the core challenge of working with a novel compound by providing a robust framework for determining its solubility. We will first dissect the molecule's structure to build a theoretical understanding of its likely behavior, then transition to modern predictive methods, and finally, detail the "gold standard" experimental methodology for generating precise and accurate solubility data.

Theoretical Framework: A Molecular-Level Analysis

The principle of "like dissolves like" is fundamental to solubility. The solubility of this compound is dictated by a balance of intermolecular forces between the solute and the solvent. A close look at its structure provides predictive insights.[1]

-

Benzoic Acid Core: The carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar solvents, particularly those capable of hydrogen bonding like alcohols.

-

Para-Methyl Group (-CH₃): The methyl group at the 4-position is nonpolar and increases the molecule's lipophilicity. This slightly enhances its affinity for less polar or lipophilic solvents.[3]

-

Dual Ortho-Fluoro Substituents (-F): The two fluorine atoms at the 2 and 6 positions are highly electronegative and electron-withdrawing. Their key impacts include:

-

Increased Polarity: They enhance the polarity of the C-F bonds.

-

Modulation of Acidity: They increase the acidity of the carboxylic proton, which can affect solubility in protic solvents.

-

Potential for Intramolecular Hydrogen Bonding: The ortho-fluorine atoms can form an intramolecular hydrogen bond with the carboxylic acid proton. This internal bonding can reduce the availability of the proton to form intermolecular hydrogen bonds with solvent molecules, potentially lowering solubility in protic solvents compared to a non-fluorinated analogue.

-

Crystal Lattice Energy: The strong C-F dipoles can lead to a more stable crystal lattice, increasing the energy required to break the solute-solute interactions and thus potentially lowering solubility.

-

Based on this analysis, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, DMSO) that can interact with its polar regions, and moderate solubility in alcohols where hydrogen bonding is possible. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be low.

Predictive Solubility Models: In Silico Solvent Screening

Before undertaking extensive lab work, computational models can provide a rapid and cost-effective means of screening a wide range of solvents.[4] These models predict solubility based on the molecular structures of the solute and solvent.

-

Group Contribution Methods (e.g., UNIFAC): These models estimate activity coefficients by breaking down molecules into their constituent functional groups. While powerful, their accuracy can be limited for complex pharmaceutical molecules where unique intramolecular interactions are not well-parameterized.[5]

-

Segment Activity Coefficient Models (e.g., NRTL-SAC, COSMO-SAC): These are more advanced models that consider the molecule as a whole, using quantum chemistry to calculate surface properties. They are often more reliable for complex APIs and are well-suited for solvent screening in the pharmaceutical industry.[4][5]

-

Machine Learning Models: A newer approach involves training machine learning algorithms on large datasets of known solubility data. These models can achieve high accuracy but are dependent on the quality and relevance of the training data.[6][7]

The following workflow illustrates the process of using predictive models for initial solvent selection.

Caption: Workflow for in silico solvent screening using predictive models.

Experimental Determination: The Shake-Flask Method

While predictive models are useful, experimentally determined data is essential for accurate process development and regulatory submission. The saturation shake-flask method is the most reliable and widely used technique for measuring equilibrium (thermodynamic) solubility.[8] It involves agitating an excess of the solid compound in the solvent at a controlled temperature until equilibrium is reached.[9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure data integrity.

A. Materials & Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Class A volumetric flasks and pipettes

-

Analytical balance (±0.01 mg)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

B. Equipment:

-

Orbital shaker with temperature control (or water bath shaker)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

C. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. "Excess" is critical and means enough solid remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a selected organic solvent into each vial.

-

Equilibration:

-

Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for at least 24 hours. For poorly soluble compounds, longer times (48-72 hours) may be necessary.[8] To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between time points.

-

-

Phase Separation:

-

Stop agitation and allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow coarse particles to settle.

-

To remove fine suspended particles, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes). This step is crucial to avoid artificially high solubility readings.

-

-

Sampling and Dilution:

-

Carefully draw an aliquot from the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Self-Validation Step: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standards of known concentration to accurately determine the concentration of the solute in the saturated solution.

-

Analytical Method: HPLC-UV

HPLC is the preferred analytical tool due to its ability to separate the parent compound from any impurities or degradants.[8][10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for benzoic acid derivatives.

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

-

Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines.[10]

Caption: Step-by-step workflow for the shake-flask solubility method.

Data Presentation & Interpretation

The experimentally determined solubility data should be summarized in a clear and organized table. This allows for easy comparison across different solvents and provides a valuable dataset for process modeling and formulation design.

Table 1: Template for Experimental Solubility Data of this compound at 25 °C (298.15 K)

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (Mole Fraction, x₁) |

| Polar Protic | Methanol | 32.7 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | Experimental Data | Calculated Data | |

| Isopropanol | 19.9 | Experimental Data | Calculated Data | |

| Polar Aprotic | Acetone | 20.7 | Experimental Data | Calculated Data |

| Acetonitrile | 37.5 | Experimental Data | Calculated Data | |

| Ethyl Acetate | 6.0 | Experimental Data | Calculated Data | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Calculated Data | |

| Nonpolar | Toluene | 2.4 | Experimental Data | Calculated Data |

| Heptane | 1.9 | Experimental Data | Calculated Data |

Note: Mole fraction is a temperature-independent measure of solubility and is often preferred for thermodynamic modeling.

When interpreting the results, correlate the measured solubility with the solvent properties (e.g., polarity, hydrogen bonding capacity) and the molecular characteristics discussed in Section 2. This analysis provides a deeper understanding of the solute-solvent interactions governing the system.

Conclusion

Determining the organic solvent solubility of this compound is a foundational activity for its successful development as a pharmaceutical intermediate or API. While published data may be scarce, a systematic approach combining theoretical structural analysis, in silico predictive modeling, and rigorous experimental measurement provides a clear path forward. The detailed shake-flask protocol and analytical methodology presented in this guide offer a robust framework for generating the high-quality, reliable data necessary to drive informed decisions in process chemistry, crystallization, and formulation science. This integrated strategy mitigates risks and accelerates the development timeline for new chemical entities.

References

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. rheolution.com [rheolution.com]

- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

An In-depth Technical Guide to 2,6-Difluoro-4-methylbenzoic Acid (CAS 1201597-23-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluoro-4-methylbenzoic acid (CAS number 1201597-23-0), a fluorinated aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds and general chemical principles to offer insights into its properties, potential applications, and associated hazards. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, highlighting areas where further investigation is warranted.

Introduction and Chemical Identity

This compound is a substituted benzoic acid derivative characterized by the presence of two fluorine atoms at the ortho positions and a methyl group at the para position relative to the carboxylic acid functionality. The introduction of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, fluorinated compounds like this compound are of considerable interest in medicinal chemistry and materials science.

Table 1: Chemical Identity of CAS 1201597-23-0

| Identifier | Value |

| CAS Number | 1201597-23-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Canonical SMILES | CC1=CC(=C(C(=C1)F)C(=O)O)F |

| InChI Key | NSHGGEJETYWOKY-UHFFFAOYSA-N |

Physicochemical Properties (Predicted and Inferred)

-

Appearance: Likely a white to off-white solid.

-

Solubility: Expected to have limited solubility in water and good solubility in organic solvents such as alcohols, ethers, and acetone.

-

Acidity (pKa): The presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group is expected to increase its acidity compared to benzoic acid and p-toluic acid.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed protocol for the synthesis of this compound is not widely published, a potential synthetic route can be inferred from the synthesis of analogous compounds, such as 2,6-difluoro-m-toluic acid. A plausible approach involves the following conceptual steps:

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Causality:

-

Directed Ortho-Lithiation: The use of a strong base like n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures is a standard method for the deprotonation of an aromatic ring. The fluorine atoms are ortho-directing, and the methyl group is also an ortho, para-director. The positions ortho to the methyl group are also ortho to the fluorine atoms, making the C2 and C6 positions the most likely sites for lithiation.

-

Carboxylation: The resulting lithiated intermediate is a strong nucleophile that will readily attack the electrophilic carbon of carbon dioxide (dry ice).

-

Aqueous Workup: Acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Chemical Reactivity

This compound possesses the typical reactivity of a carboxylic acid. The carboxylic acid group can undergo esterification, amidation, and reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating carboxylic acid and fluorine groups will make these reactions more challenging than for benzene or toluene.

Potential Applications in Research and Drug Development

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity and binding interactions of the molecule.

While specific biological activities of this compound have not been extensively reported, a structurally related compound has been mentioned in the context of developing correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests that this class of compounds may have potential as scaffolds in drug discovery programs targeting a variety of biological targets.

Hazards and Safety Precautions

Specific toxicological data for this compound is not available. However, based on data from structurally similar fluorinated benzoic acids and general knowledge of aromatic carboxylic acids, the following hazards should be anticipated.[2]

Table 2: Anticipated Hazards of this compound

| Hazard | Description |

| Acute Toxicity (Oral) | Expected to be of low to moderate toxicity, similar to or slightly greater than benzoic acid.[2] |

| Skin Corrosion/Irritation | Likely to cause skin irritation.[3] |

| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[3] |

| Respiratory Irritation | May cause respiratory irritation. |

Safe Handling Procedures

Given the anticipated hazards, the following handling procedures are recommended for laboratory personnel:

Figure 2: Recommended safe handling workflow for this compound.

Self-Validating Protocol for Safe Handling:

-

Pre-Handling Check: Before handling, ensure that all necessary personal protective equipment (PPE) is available and in good condition. Verify that the chemical fume hood is functioning correctly.

-

During Handling: Dispense the compound carefully to avoid generating dust. If any skin contact occurs, immediately wash the affected area with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Post-Handling: Clean the work area thoroughly. Decontaminate any equipment used. Wash hands before leaving the laboratory.

Spectroscopic and Analytical Data (Representative)

No specific spectroscopic data for this compound was found in the available literature. For reference, the following table outlines the expected regions for key signals in various spectroscopic analyses, based on the analysis of similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons (likely a triplet or multiplet).- Methyl protons (singlet).- Carboxylic acid proton (broad singlet). |

| ¹³C NMR | - Aromatic carbons (multiple signals, with those bonded to fluorine showing coupling).- Methyl carbon.- Carboxylic acid carbonyl carbon. |

| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid.- C=O stretch from the carbonyl group.- C-F stretches.- Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion and Future Directions

This compound is a potentially valuable building block for medicinal chemistry and materials science. While a comprehensive understanding of its properties and reactivity is currently limited by the lack of specific experimental data, this guide provides a foundational overview based on the principles of organic chemistry and data from analogous compounds. Further research is needed to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its biological activities and toxicological profile. Such studies will be crucial for unlocking the full potential of this and other novel fluorinated compounds.

References

A Comprehensive Guide to the Theoretical Investigation of 2,6-Difluoro-4-methylbenzoic Acid: A Computational Chemistry Whitepaper

Abstract

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure and properties is paramount. 2,6-Difluoro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case for in-depth theoretical analysis due to the influence of its electron-withdrawing fluorine substituents and electron-donating methyl group on its geometry, reactivity, and spectroscopic behavior. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. We will delve into the methodologies for determining its stable conformation, predicting its vibrational and electronic spectra, and elucidating its electronic properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding.

Introduction: The Significance of Theoretical Calculations

This compound belongs to the class of fluorinated benzoic acids, which are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability, making these compounds valuable building blocks for novel therapeutics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe the intricacies of molecular systems. By simulating molecular behavior at the quantum level, we can gain predictive insights into:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Spectroscopic Signatures: Predicting FT-IR, FT-Raman, NMR, and UV-Vis spectra to aid in experimental characterization.

-

Electronic Properties: Understanding the distribution of electrons, chemical reactivity, and potential for intermolecular interactions.

This guide outlines a validated computational workflow for a thorough theoretical characterization of this compound.

Computational Methodology: A Self-Validating Protocol

The cornerstone of reliable theoretical research is a robust and well-justified computational protocol. For a molecule like this compound, a combination of Density Functional Theory (DFT) for the electronic structure and appropriate basis sets to describe the atomic orbitals is the industry standard.

The Choice of Method: DFT and the B3LYP Functional

Density Functional Theory has proven to be a good compromise between accuracy and computational cost for medium-sized organic molecules. The B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) is a widely used functional that often yields results in good agreement with experimental data for geometric, vibrational, and electronic properties of benzoic acid derivatives.

The Basis Set: 6-311++G(d,p)

The choice of basis set is critical for accurately describing the spatial distribution of electrons. For molecules containing electronegative atoms like fluorine and oxygen, and for calculations involving electronic properties, a flexible basis set is required. The 6-311++G(d,p) basis set is highly recommended:

-

6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons.

-

++: Diffuse functions on both heavy atoms and hydrogen, essential for describing anions and systems with lone pairs.

-

(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution, which is crucial for describing chemical bonds accurately.

Step-by-Step Protocol for Geometry Optimization and Frequency Calculation:

-

Input Structure Generation: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Software: Utilize a quantum chemistry software package such as Gaussian.

-

Calculation Setup:

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

Opt: This keyword requests a geometry optimization to find the lowest energy conformation.

-

Freq: This keyword calculates the vibrational frequencies at the optimized geometry. This is also a crucial step to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Execution and Analysis: Run the calculation and analyze the output file to extract the optimized coordinates, thermodynamic properties, and vibrational frequencies.

Caption: A generalized workflow for the theoretical analysis of this compound.

Structural and Vibrational Analysis

The optimized molecular geometry provides the foundation for all other calculated properties. The fluorine atoms at positions 2 and 6 are expected to cause steric hindrance, potentially leading to a non-planar arrangement of the carboxylic acid group relative to the benzene ring.

Optimized Geometric Parameters

The output of the geometry optimization will provide precise bond lengths and bond angles. These theoretical values can be compared with experimental X-ray crystallography data for similar molecules to validate the computational method.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-F | Carbon-Fluorine Bond Length | ~1.35 |

| C-C (ring) | Aromatic Carbon-Carbon Bond Length | ~1.39 |

| C-C (carboxyl) | Ring-Carboxylic Carbon Bond Length | ~1.49 |

| C=O | Carbonyl Bond Length | ~1.21 |

| C-O | Carbon-Hydroxyl Bond Length | ~1.35 |

| O-H | Hydroxyl Bond Length | ~0.97 |

| ∠(C-C-F) | Carbon-Carbon-Fluorine Bond Angle | ~118-120 |

| ∠(C-C-C) | Ring Carbon Bond Angle | ~120 |

| Dihedral Angle | (C-C-C=O) Torsion Angle | Variable (key indicator of planarity) |

Note: These are representative values based on similar structures. Actual calculated values should be reported from the simulation output.

Vibrational Spectra (FT-IR and FT-Raman)

The frequency calculation provides a set of vibrational modes, each with a specific frequency and intensity. These can be used to generate theoretical FT-IR and FT-Raman spectra. The assignments of these vibrational modes to specific molecular motions (e.g., C-H stretch, C=O stretch) are typically performed using visualization software and by considering the Potential Energy Distribution (PED).

Key Vibrational Modes to Analyze:

-

O-H Stretch: A broad band, typically in the 3000-3500 cm⁻¹ region, highly sensitive to hydrogen bonding.

-

C-H Stretch (Aromatic and Methyl): Found in the 2900-3100 cm⁻¹ region.

-

C=O Stretch: A strong, characteristic peak for the carboxylic acid group, usually around 1700-1750 cm⁻¹.

-

C-F Stretch: Strong absorptions typically in the 1100-1300 cm⁻¹ region.

A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra.

Electronic Properties and Reactivity

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Protocol for HOMO-LUMO Analysis:

-

Use the checkpoint file (.chk) from the optimized frequency calculation.

-

Open the checkpoint file in a visualization program (e.g., GaussView).

-

Generate the molecular orbital surfaces for HOMO and LUMO.

-

Record the energies of the HOMO and LUMO from the output file to calculate the energy gap.

Caption: A diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites.

-

Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the carboxyl group.

-

Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. These are expected around the acidic hydrogen of the carboxyl group.

-

Green Regions (Neutral Potential): Areas of neutral potential, typically associated with the carbon framework.

The MEP map provides a clear, visual hypothesis for how the molecule will interact with other molecules, which is particularly relevant in drug-receptor binding.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizabilities are of interest for NLO applications in materials science. Theoretical calculations can predict the first-order hyperpolarizability (β), a key NLO property. The presence of both electron-donating (-CH₃) and electron-withdrawing (-F, -COOH) groups can lead to significant intramolecular charge transfer and, consequently, enhanced NLO properties.

Predicting NMR Spectra

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Conclusion

The theoretical framework presented in this guide provides a robust and comprehensive approach to characterizing this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of its geometric, spectroscopic, and electronic properties. These computational insights are invaluable for guiding experimental work, interpreting spectroscopic data, and making informed decisions in the design of new molecules for pharmaceutical and material science applications. This self-validating protocol ensures that the theoretical data generated is both accurate and trustworthy, forming a solid foundation for further research and development.

The Genesis of a Modern Marvel: An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the fascinating journey of fluorinated benzoic acids, from their serendipitous discovery in the 19th century to their indispensable role in modern science. We will delve into the pioneering synthetic methodologies, the evolution of our understanding of fluorine's profound electronic influence, and the practical applications that have emerged, shaping fields from medicinal chemistry to materials science.

The Dawn of Aromatic Fluorination: The First Fluorobenzoic Acid

The story of fluorinated benzoic acids begins not with a targeted synthesis, but as a pioneering exploration into the then-uncharted territory of organic fluorine chemistry. In 1870, the German chemists Rudolf Schmitt and Hermann Gehren reported the synthesis of what is now recognized as the first fluorinated benzoic acid. Their work, "Ueber Fluorbenzoesäure und Fluorbenzol" (On Fluorobenzoic Acid and Fluorobenzene), published in the Journal für praktische Chemie, marked a pivotal moment in the history of chemistry.

Their approach, revolutionary for its time, involved the diazotization of an aminobenzoic acid followed by treatment with hydrofluoric acid. This process, a precursor to more refined diazotization-fluorination reactions, laid the fundamental groundwork for introducing fluorine into an aromatic ring. While the yields were likely modest and the characterization techniques rudimentary by today's standards, their achievement opened the door to a new class of compounds.

A subsequent early contribution came from the Italian chemists Emanuele Paternò and Vincenzo Oliveri, who, in 1882, also reported on the synthesis of a fluorobenzoic acid in the Gazzetta Chimica Italiana. These early endeavors, though perhaps not fully appreciated for their future impact at the time, were the critical first steps in a long and fruitful journey of discovery.

The Balz-Schiemann Reaction: A Paradigm Shift in Aromatic Fluorination

For several decades following these initial discoveries, the synthesis of fluorinated aromatic compounds remained a challenging and often hazardous undertaking. A significant breakthrough arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[1][2] Their eponymous reaction, the Balz-Schiemann reaction, provided a reliable and more general method for the preparation of aryl fluorides, including fluorinated benzoic acids.[1][3]

The elegance of the Balz-Schiemann reaction lies in the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄), leading to the formation of a stable aryldiazonium tetrafluoroborate salt.[1] This salt can then be isolated and thermally decomposed to yield the corresponding aryl fluoride with the expulsion of nitrogen gas and boron trifluoride.[1]

Experimental Protocol: The Classic Balz-Schiemann Reaction for p-Fluorobenzoic Acid

The following protocol is a generalized representation of the classic Balz-Schiemann reaction as it would have been adapted for the synthesis of p-fluorobenzoic acid from p-aminobenzoic acid.

Step 1: Diazotization and Precipitation of the Diazonium Salt

-

Dissolve p-aminobenzoic acid in an aqueous solution of fluoroboric acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Stir the mixture for a short period to ensure complete formation of the p-carboxybenzenediazonium tetrafluoroborate salt, which will precipitate out of the solution.

-

Isolate the precipitated salt by filtration and wash with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the isolated diazonium salt carefully at low temperature.

Step 2: Thermal Decomposition

-

Gently heat the dried p-carboxybenzenediazonium tetrafluoroborate salt in a suitable apparatus.

-

The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield crude p-fluorobenzoic acid.

-

The crude product can then be purified by recrystallization or sublimation.

Caption: Workflow of the Balz-Schiemann reaction for synthesizing p-fluorobenzoic acid.

The Evolving Toolkit: Modern Synthetic Methodologies

While the Balz-Schiemann reaction remains a cornerstone of aromatic fluorination, the 20th and 21st centuries have witnessed the development of a diverse array of new synthetic methods, driven by the increasing demand for complex fluorinated molecules in drug discovery and materials science.

Nucleophilic Aromatic Substitution (SNAr): The Halex process, a nucleophilic halogen exchange reaction, has become a key industrial method for producing certain fluoroaromatics. This reaction typically involves the displacement of a chloride or nitro group from an activated aromatic ring using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

Palladium-Catalyzed Fluorination: The advent of transition-metal catalysis has revolutionized organic synthesis, and aromatic fluorination is no exception. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-F bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.

Electrophilic Fluorination: In recent decades, a variety of electrophilic fluorinating reagents have been developed, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). These reagents allow for the direct introduction of a fluorine atom onto an electron-rich aromatic ring, providing a complementary approach to nucleophilic methods.

Decarboxylative Fluorination: A more recent innovation involves the direct replacement of a carboxylic acid group with a fluorine atom. These methods, often employing silver or copper catalysts and visible light, offer a novel disconnection for the synthesis of fluoroaromatics directly from readily available benzoic acids.

Caption: Evolution of synthetic routes to fluorinated benzoic acids.

Unraveling the Electronic Influence of Fluorine

The introduction of a fluorine atom onto a benzoic acid molecule has a profound and multifaceted impact on its physicochemical properties, most notably its acidity (pKa). The understanding of these effects has evolved in lockstep with the development of physical organic chemistry.

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (i.e., lowering its pKa).

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+M effect). This effect is most pronounced when the fluorine atom is at the ortho or para position. The +M effect pushes electron density into the ring, which can destabilize the carboxylate anion and thus decrease acidity.

The net effect of fluorine substitution on the pKa of benzoic acid is a delicate balance between these opposing inductive and resonance effects.

| Compound | pKa | Predominant Electronic Effect |

| Benzoic Acid | 4.20 | - |

| 2-Fluorobenzoic Acid | 3.27 | Strong -I effect |

| 3-Fluorobenzoic Acid | 3.86 | -I effect |

| 4-Fluorobenzoic Acid | 4.14 | -I effect counteracted by +M effect |

| 2,6-Difluorobenzoic Acid | 2.13 | Additive strong -I effects |

| 3,5-Difluorobenzoic Acid | 3.37 | Additive -I effects |

Data compiled from various sources.

As the table illustrates, the ortho- and meta-isomers are significantly more acidic than benzoic acid due to the dominance of the inductive effect. In the para-isomer, the resonance effect partially counteracts the inductive effect, resulting in an acidity that is only slightly greater than that of benzoic acid. The cumulative effect of multiple fluorine substituents, as seen in the difluorobenzoic acids, leads to a dramatic increase in acidity.

Conclusion: From Curiosity to Cornerstone

The journey of fluorinated benzoic acids from a 19th-century chemical curiosity to a cornerstone of modern molecular design is a testament to the relentless pursuit of scientific knowledge. The early, intrepid explorations into aromatic fluorination paved the way for the development of robust synthetic methodologies that have made these valuable compounds readily accessible. Concurrently, a deepening understanding of fluorine's unique electronic properties has empowered scientists to strategically employ these molecules to fine-tune the characteristics of pharmaceuticals, agrochemicals, and advanced materials. For today's researchers, a firm grasp of this rich history and the underlying chemical principles is not merely an academic exercise, but an essential tool for innovation and discovery.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2,6-Difluoro-4-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and material science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered electronic characteristics—offer a powerful tool for rational design.[1][2] Within the vast landscape of fluorinated scaffolds, 2,6-Difluoro-4-methylbenzoic acid presents a particularly compelling starting point for innovation. Its distinct substitution pattern, featuring two ortho-fluorine atoms flanking a carboxylic acid and a para-methyl group, provides a unique combination of steric and electronic features. This guide delineates promising, yet underexplored, research avenues for derivatives of this core structure, offering field-proven insights into synthetic strategies, potential therapeutic applications, and novel material science explorations.

The Core Moiety: Synthesis and Physicochemical Landscape

The utility of any chemical scaffold is fundamentally tied to its synthetic accessibility. While various methods exist for the synthesis of fluorinated benzoic acids, a robust and regioselective route to this compound is paramount.[3] Drawing from established principles of Directed ortho Metalation (DoM), a highly effective strategy for the functionalization of aromatic rings bearing directing groups, a reliable synthetic pathway can be proposed.[4][5]

The fluorine atoms in 1,3-difluoro-5-methylbenzene are known to be moderate directing groups for lithiation.[5] This allows for a regioselective deprotonation at the C2 position, between the two fluorine atoms. Subsequent quenching with solid carbon dioxide furnishes the desired carboxylic acid.

Proposed Synthetic Protocol: Directed ortho-Metalation

This protocol outlines a laboratory-scale synthesis of the core scaffold.

Step 1: Directed ortho-Lithiation of 1,3-Difluoro-5-methylbenzene

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 1,3-Difluoro-5-methylbenzene to the cooled THF.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the internal temperature below -70 °C. The fluorine atoms direct the lithiation to the position between them.[2][4]

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

Step 2: Carboxylation

-

In a separate, oversized flask, crush solid carbon dioxide (dry ice) into a fine powder.

-

Rapidly transfer the aryllithium solution from Step 1 onto the crushed dry ice via a cannula under a positive pressure of nitrogen. This exothermic reaction should be performed with caution.

-

Allow the reaction mixture to slowly warm to room temperature, which allows for the sublimation of excess carbon dioxide.

Step 3: Work-up and Purification

-

Quench the reaction mixture by the slow addition of water.

-

Perform a liquid-liquid extraction. Basify the aqueous layer with a sodium hydroxide solution to deprotonate the carboxylic acid, making it water-soluble.

-

Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and non-polar byproducts.

-

Acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the this compound precipitates out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Synthetic workflow for this compound."

Potential Research Area I: Medicinal Chemistry - Targeting Protein Kinases

The 2,6-difluorophenyl motif is a privileged scaffold in the design of protein kinase inhibitors.[6] The two ortho-fluorine atoms can engage in favorable interactions with the hinge region of the ATP-binding pocket, a common feature across many kinases. This substitution pattern can also enforce a perpendicular orientation of the aromatic ring relative to a connected heterocycle, which can be crucial for accessing deep hydrophobic pockets.

Unexplored Opportunity: Inhibitors of Casein Kinase 2 (CK2) and PIM Kinases